1-Amino-2,3,4-trimethylhexan-3-OL
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H21NO |
|---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
1-amino-2,3,4-trimethylhexan-3-ol |
InChI |
InChI=1S/C9H21NO/c1-5-7(2)9(4,11)8(3)6-10/h7-8,11H,5-6,10H2,1-4H3 |
InChI Key |
YRMKJUUPOVIPLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(C(C)CN)O |
Origin of Product |
United States |
Stereochemical Complexity and Isomerism in 1 Amino 2,3,4 Trimethylhexan 3 Ol
Analysis of Stereogenic Centers and Potential Stereoisomers in 1-Amino-2,3,4-trimethylhexan-3-OL
The structure of this compound contains three stereogenic centers, which are tetrahedral carbons bonded to four different substituent groups. These centers are located at positions C2, C3, and C4 of the hexane (B92381) backbone.
C2: This carbon is bonded to a hydrogen atom, a methyl group (-CH3), an aminomethyl group (-CH2NH2), and the rest of the carbon chain towards C3.
C3: This carbon is bonded to a hydroxyl group (-OH), a methyl group (-CH3), the C2 part of the chain, and the C4 part of the chain.
C4: This carbon is bonded to a hydrogen atom, a methyl group (-CH3), an ethyl group (-CH2CH3), and the rest of the carbon chain towards C3.
According to the Le Bel-van't Hoff rule, the maximum number of possible stereoisomers for a molecule is given by the formula 2ⁿ, where 'n' is the number of stereogenic centers. purechemistry.orgrsc.org For this compound, with n=3, the theoretical maximum number of stereoisomers is 2³ = 8. These eight stereoisomers consist of four pairs of enantiomers. Stereoisomers that are not mirror images of each other are known as diastereomers. nih.gov The actual number of distinct stereoisomers can be less than the maximum if meso compounds, which are achiral despite having stereocenters, are possible. nih.govnih.gov However, due to the unsymmetrical nature of the substitution pattern in this compound, no meso forms are expected.
Table 1: Stereogenic Centers in this compound To display the table, click on the relevant section.
View Table
| Stereocenter | Substituent 1 | Substituent 2 | Substituent 3 | Substituent 4 |
| C2 | -H | -CH₃ | -CH₂NH₂ | -CH(CH₃)C(OH)(CH₃)CH(CH₃)CH₂CH₃ |
| C3 | -OH | -CH₃ | -CH(CH₃)CH₂NH₂ | -CH(CH₃)CH₂CH₃ |
| C4 | -H | -CH₃ | -CH₂CH₃ | -C(OH)(CH₃)CH(CH₃)CH₂NH₂ |
Methodologies for Stereoisomer Identification and Characterization
Distinguishing between the various stereoisomers of this compound requires sophisticated analytical techniques capable of probing the three-dimensional structure of the molecules.
Advanced Spectroscopic Techniques for Absolute Configuration Assignment
Determining the absolute configuration (the actual R/S designation at each stereocenter) is a critical challenge. Several powerful spectroscopic methods are employed for this purpose.
X-Ray Crystallography: This is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. purechemistry.orgnih.gov The technique involves diffracting X-rays through a single crystal of an enantiomerically pure compound. researchgate.net The resulting diffraction pattern allows for the creation of an electron density map, which reveals the precise spatial arrangement of every atom. purechemistry.org For organic compounds with only light atoms (like C, H, N, O), determining the absolute configuration can be challenging due to weak anomalous scattering effects, but methods involving co-crystallization with a chiral reference of known configuration can be employed. researchgate.neted.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can distinguish between diastereomers, it cannot differentiate enantiomers. However, by using chiral derivatizing agents (CDAs), the absolute configuration of amino alcohols can be determined. rsc.orgrsc.org A common CDA is α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid). By forming esters with the hydroxyl group and amides with the amino group of this compound, diastereomeric derivatives are created. researchgate.net The differing magnetic environments in these diastereomers lead to observable differences in the ¹H or ¹⁹F NMR spectra, which can be correlated to the absolute configuration at the stereocenters. rsc.orgacs.orgnih.gov
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. purechemistry.org The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration by comparison with the spectra of known compounds or with theoretical calculations. purechemistry.org
Chiral Chromatography for Enantiomeric and Diastereomeric Separation
Chromatography is the primary method for separating the different stereoisomers of this compound. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is particularly effective. nih.govnih.gov
CSPs are packed with a chiral material that interacts differently with each enantiomer, leading to different retention times and thus separation. For amino alcohols, several types of CSPs are suitable:
Pirkle-type CSPs: These phases, such as those based on N-(3,5-dinitrobenzoyl)phenylglycine, are known for their broad applicability. hplc.eu They separate enantiomers based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the CSP and the analyte. hplc.eu
Amino Acid-Derived CSPs: CSPs derived from amino acids like (S)-leucinol or (R)-phenylglycinol have been successfully used for the chiral separation of various compounds, including amino acid derivatives and amino alcohols. nih.gov
Macrocyclic Glycopeptide CSPs: Chiral stationary phases based on antibiotics like vancomycin (B549263) or teicoplanin (e.g., CHIROBIOTIC T, TAG) are highly effective for separating polar compounds, including amino acids and amino alcohols. sigmaaldrich.com They offer complex stereoselective interactions, including hydrogen bonding, ionic interactions, and inclusion complexation.
The choice of mobile phase, typically a mixture of a hydrocarbon (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol) in normal-phase mode, is crucial for optimizing the separation. hplc.eu
Table 2: Common Chiral Stationary Phases for Amino Alcohol Separation To display the table, click on the relevant section.
View Table
| CSP Type | Basis of Separation | Typical Analytes |
| Pirkle-type | π-π interactions, H-bonding, dipole stacking | Aromatic compounds, amides, esters, alcohols |
| Amino Acid-Derived | H-bonding, steric interactions, dipole stacking | Amino acids, amino alcohols, various π-acidic/basic compounds |
| Macrocyclic Glycopeptide | H-bonding, inclusion complexation, ionic interactions | Amino acids, peptides, amino alcohols, polar compounds |
| Polysaccharide-Based | Chiral grooves/cavities, H-bonding, dipole interactions | Broad range of chiral compounds |
Derivatization Strategies for Enhanced Chromatographic Resolution of this compound Enantiomers
To improve separation efficiency and detection sensitivity, especially in gas chromatography (GC), the amino and hydroxyl groups of this compound can be chemically modified through derivatization.
One strategy involves reacting the racemic amino alcohol with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. akjournals.com These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatography column. akjournals.comnanobioletters.com
Common derivatization approaches for amino alcohols include:
Acylation: The amino and hydroxyl groups can be acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or alkyl chloroformates. nih.govresearchgate.net The resulting derivatives are more volatile and less polar, making them suitable for GC analysis. sigmaaldrich.com
Reaction with Isocyanates: Reagents like isopropyl isocyanate can react with the amino group to form urea (B33335) derivatives, which can then be separated on a chiral GC column. nih.gov
Reaction with Cyanuric Chloride-based Reagents: Cyanuric chloride can be used as a scaffold to attach a chiral auxiliary. This activated chiral reagent then reacts with the amino alcohol to form diastereomeric derivatives that can be readily separated by RP-HPLC. akjournals.comnanobioletters.com
This pre-column derivatization not only facilitates separation but can also introduce a chromophore or fluorophore into the molecule, enhancing its detectability by UV or fluorescence detectors. akjournals.com
Conformational Analysis and its Implications for Reactivity and Selectivity in this compound
The chemical behavior of this compound is not only dictated by its configuration but also by its conformation—the dynamic three-dimensional shapes it adopts due to rotation around its single bonds. The molecule's significant steric bulk, arising from the three methyl groups on adjacent stereocenters, heavily influences its preferred conformations.
The rotations around the C2-C3 and C3-C4 bonds are particularly important. The molecule will tend to adopt staggered conformations to minimize torsional strain, but the bulky methyl groups and the polar hydroxyl and amino groups will introduce significant gauche and steric interactions. For instance, conformations that place the bulky methyl groups in close proximity will be energetically unfavorable. Molecular dynamics simulations on related acyclic sugar alcohols show that intramolecular hydrogen bonding between hydroxyl groups can stabilize certain bent conformations over more extended, linear ones. mdpi.com In this compound, a similar intramolecular hydrogen bond could occur between the C3-hydroxyl group and the C1-amino group, which would favor specific folded conformations.
These conformational preferences have direct implications for the molecule's reactivity and selectivity:
Reactivity: The accessibility of the amino and hydroxyl functional groups is conformation-dependent. In a sterically crowded conformation, these groups may be shielded, hindering their ability to participate in reactions. nih.gov For example, the rate of acylation or alkylation could be significantly slower than in a less hindered analogue.
Selectivity: In reactions where new stereocenters are formed, the existing chirality and the preferred conformation of the starting material can direct the approach of incoming reagents, leading to high diastereoselectivity. This phenomenon, known as substrate control, is fundamental in asymmetric synthesis. diva-portal.org For example, in a cyclization reaction involving the amino and hydroxyl groups, the conformational bias would pre-organize the molecule, favoring the formation of one cyclic product over another. rsc.orgrsc.org The steric hindrance may also influence which functional group (the primary amine vs. the tertiary alcohol) reacts preferentially under certain conditions.
In essence, the interplay between the fixed stereochemistry and the flexible conformational dynamics of this compound governs its chemical personality, influencing which reaction pathways are favored and the stereochemical outcome of its transformations.
Advanced Synthetic Methodologies for 1 Amino 2,3,4 Trimethylhexan 3 Ol
Strategies for Carbon Skeleton Construction of Branched Hexanols
The initial and fundamental challenge in the synthesis of 1-Amino-2,3,4-trimethylhexan-3-OL is the construction of its unique carbon backbone. In synthetic planning, it is often most efficient to first build the core carbon skeleton and then introduce the desired functional groups. pharmacy180.com The target molecule possesses a highly branched six-carbon (hexanol) framework.
A logical approach to planning the synthesis of a carbon framework involves working backward, mentally breaking the molecule into smaller, more readily available fragments that can be reassembled using known carbon-carbon bond-forming reactions. libretexts.org Key reactions for this purpose often involve carbonyl chemistry, which provides access to both electrophilic and nucleophilic carbon centers. pharmacy180.com
For the 2,3,4-trimethylhexanol skeleton, several strategies can be envisioned:
Grignard and Organolithium Reactions: A classic approach involves the reaction of organometallic reagents with carbonyl compounds. For instance, the addition of a sec-butyl Grignard reagent to 2-methylpropanal could establish a significant portion of the branched structure.
Aldol (B89426) Condensation: The aldol reaction is a powerful tool for C-C bond formation. A potential disconnection could be between C3 and C4, suggesting an aldol reaction between the enolate of 3-methyl-2-pentanone (B1360105) and an appropriate electrophile.
Michael Addition: Conjugate addition of an organocuprate reagent to an α,β-unsaturated ketone or ester offers another route. For example, the addition of a lithium dimethylcuprate to an appropriately substituted α,β-unsaturated carbonyl compound could introduce one of the methyl groups.
Studies on the combustion of branched hexanols, such as 1-hexanol, highlight the importance of the fuel's molecular structure, where increased branching can lead to more stable intermediate species. researchgate.net This underlying stability is a factor in the design of synthetic routes toward these structures. The general approach remains to build the carbon framework first before proceeding to functional group manipulation and stereochemical control. pharmacy180.com
Introduction of Amine and Hydroxyl Functionalities with Stereocontrol
With the carbon skeleton assembled, the next critical phase is the stereocontrolled introduction of the C1-amino and C3-hydroxyl groups. The relative and absolute stereochemistry of these groups is paramount for the molecule's identity and potential biological activity. 1,3-amino alcohols are crucial structural motifs in many natural products and potent drugs, including HIV protease inhibitors. acs.orgacs.org
The stereoselective synthesis of 1,3-amino alcohols is a well-researched area, offering several powerful methodologies. A particularly general and effective approach involves the use of N-sulfinyl imines as chiral ammonia (B1221849) equivalents.
One prominent strategy involves the addition of metalloenamines derived from chiral N-tert-butanesulfinyl imines to aldehydes. acs.org This reaction proceeds with high diastereoselectivity to form a β-hydroxy N-sulfinyl imine intermediate. This common intermediate can then be selectively reduced to furnish either the syn- or anti-1,3-amino alcohol. Reduction with catecholborane typically yields the syn diastereomer, while reduction with a reagent like lithium triethylborohydride (LiBHEt₃) provides the anti product, both with high diastereomeric ratios. acs.org This dual-pathway potential from a single intermediate makes the method highly versatile.
Below is a table summarizing the high diastereoselectivity achieved in the addition of sulfinyl metalloenamines to various aldehydes, a key step in this synthetic sequence.
| Entry | Aldehyde (RCHO) | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|---|
| 1 | Isobutyraldehyde | 96:4 | 85 |
| 2 | Benzaldehyde | 98:2 | 89 |
| 3 | Cinnamaldehyde | 97:3 | 78 |
| 4 | Cyclohexanecarboxaldehyde | 95:5 | 81 |
Data adapted from Ellman, J. A., et al. for the addition of the metalloenamine of N-sulfinyl propiophenone (B1677668) imine to various aldehydes. acs.org
Another powerful organocatalytic method uses proline to catalyze a sequential α-aminoxylation/α-amination and Horner-Wadsworth-Emmons olefination of aldehydes to generate precursors for both syn- and anti-1,3-amino alcohols with excellent enantioselectivity. acs.orgnih.gov
The Sharpless Asymmetric Aminohydroxylation (AA or ASAH) is a powerful reaction that allows for the direct, regio- and syn-selective synthesis of 1,2-amino alcohols from alkenes. nih.govrsc.org This reaction utilizes osmium tetroxide as a catalyst in the presence of a chiral ligand, typically derived from dihydroquinine or dihydroquinidine, and a nitrogen source. nih.gov
For the synthesis of this compound, a potential precursor would be an alkene such as 2,3,4-trimethylhex-1-ene . The asymmetric aminohydroxylation of this substrate would aim to install the amine at the C1 position and the hydroxyl group at the C2 position. However, the target molecule is a 1,3-amino alcohol, not a 1,2-amino alcohol. Therefore, a direct application of the standard AA reaction is not feasible for creating the final structure in one step.
An alternative precursor, 2,4,5-trimethylhex-2-ene , could theoretically undergo AA to install the hydroxyl at C3 and the amine at C2. Subsequent steps would be required to shift the amino group to the C1 position, adding complexity. A significant challenge in the AA reaction is controlling regioselectivity when oxidizing unsymmetrical alkenes, which can lead to a mixture of regioisomeric amino alcohol products. nih.gov Furthermore, the reaction works best with specific classes of olefins, such as α,β-unsaturated esters, and may be less efficient for highly substituted, sterically hindered alkyl-substituted alkenes. nih.gov
While various nitrogen sources like sulfonamides, carbamates, and even primary amides can be used, expanding the reaction's scope, the inherent 1,2-selectivity limits its direct application for the synthesis of a 1,3-amino alcohol like the target compound. acs.orgorganic-chemistry.org
Reductive amination is a cornerstone of amine synthesis and can be adapted for the stereoselective preparation of amino alcohols. organic-chemistry.orgmdpi.com A highly effective strategy for synthesizing syn-1,3-amino alcohols involves the directed reductive amination of β-hydroxy ketones. nih.gov
In the context of this compound, this would involve the synthesis of the precursor 1-hydroxy-2,3,4-trimethylhexan-3-one . This β-hydroxy ketone would first react with an amine source (e.g., benzylamine (B48309) or ammonia) to form an intermediate imine or enamine. The crucial step is the subsequent diastereoselective reduction. The presence of the β-hydroxyl group can be exploited to direct the stereochemical outcome. Using a chelating Lewis acid, such as titanium(IV) isopropoxide (Ti(iOPr)₄), forces the molecule into a rigid, cyclic intermediate. nih.gov A reducing agent, such as polymethylhydrosiloxane (B1170920) (PMHS), then delivers a hydride from the less sterically hindered face, leading to the syn-1,3-amino alcohol with high selectivity. nih.gov
This method is particularly powerful because it allows for the convergent assembly of the target structure and has been successfully applied to the synthesis of the core of HIV-protease inhibitors like ritonavir (B1064) and lopinavir. acs.orgnih.gov
The creation of the C-C bond between the two carbons bearing the key functional groups (or their precursors) is a critical step where stereochemistry can be set. For 1,3-amino alcohols, this often involves variants of the Mannich or aldol reactions.
Asymmetric Mannich Reaction: An organocatalytic Mannich reaction between an imine and a ketone can produce β-aminoketones. These intermediates can then be transformed into enantio- and diastereomerically pure 1,3-amino alcohols via a subsequent reduction, which can proceed as a dynamic kinetic asymmetric transformation to yield both syn and anti diastereomers with high selectivity. nih.gov
Asymmetric Aldol Reaction: A highly convergent approach could involve an asymmetric aldol addition to form a chiral β-hydroxy ketone. For example, the addition of an enolate derived from 3-methyl-2-pentanone to 2-methylpropanal could, with the right chiral auxiliary or catalyst, set the stereocenters at C3 and C4. The resulting β-hydroxy ketone is a direct precursor for the directed reductive amination described in the previous section. nih.gov
These methods that forge the C-C bond while simultaneously establishing stereocenters are highly efficient and are central to modern synthetic strategies for complex molecules. acs.orgacs.org
Chemoenzymatic and Biocatalytic Pathways towards this compound
Biocatalysis offers a powerful alternative to traditional chemical methods, providing exceptional selectivity under mild reaction conditions. nih.govnih.gov Enzymes can perform highly specific enantioselective and regioselective transformations, making them ideal for the synthesis of chiral pharmaceuticals and their intermediates. researchgate.net
For a molecule like this compound, several chemoenzymatic strategies can be proposed:
Kinetic Resolution using Lipases: A racemic mixture of a precursor alcohol, such as 2,3,4-trimethylhexan-3-ol, could be resolved using a lipase-catalyzed acylation. This would selectively acylate one enantiomer, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (as an alcohol), both in high enantiomeric excess.
Asymmetric Reduction with Alcohol Dehydrogenases (ADHs): A prochiral ketone precursor, 2,3,4-trimethylhexan-3-one , could be asymmetrically reduced using an engineered alcohol dehydrogenase. Depending on the choice of enzyme ((R)-selective or (S)-selective), either enantiomer of the corresponding alcohol can be produced with very high enantiomeric excess (>99% ee). nih.gov This approach is widely used on an industrial scale.
Transamination of Hydroxy Ketones: A particularly attractive route involves the direct conversion of a hydroxy ketone to a chiral amino alcohol using a transaminase (ATA) enzyme. researchgate.net The precursor 1-hydroxy-2,3,4-trimethylhexan-3-one could be subjected to a transamination reaction. Using a suitable amine donor (like isopropylamine) and a pyridoxal-phosphate (PLP) dependent transaminase, the ketone at C3 could be converted directly to an amine. However, the target has the amine at C1. A more applicable precursor would be 3-hydroxy-2,3,4-trimethylhexanal , where a transaminase could convert the aldehyde to the C1-amine. Alternatively, amine dehydrogenases (AmDHs) have been engineered for the asymmetric reductive amination of α-hydroxy ketones, providing direct access to chiral amino alcohols. nih.gov
The following table summarizes relevant enzyme classes and their potential application in the synthesis of the target molecule or its key precursors.
| Enzyme Class | Potential Precursor Substrate | Transformation | Potential Product | Selectivity |
|---|---|---|---|---|
| Alcohol Dehydrogenase (ADH) | 2,3,4-trimethylhexan-3-one | Asymmetric Reduction | (R)- or (S)-2,3,4-trimethylhexan-3-ol | Often >99% ee nih.gov |
| Transaminase (ATA) | 3-hydroxy-2,3,4-trimethylhexanal | Asymmetric Transamination | (R)- or (S)-1-Amino-2,3,4-trimethylhexan-3-ol | High ee and de possible researchgate.net |
| Amine Dehydrogenase (AmDH) | 1-hydroxy-2,3,4-trimethylhexan-3-one | Asymmetric Reductive Amination | 3-Amino-2,3,4-trimethylhexan-1-ol | High ee possible nih.gov |
| Lipase | (rac)-2,3,4-trimethylhexan-3-ol | Kinetic Resolution (Acylation) | Enantiopure alcohol and ester | High ee possible organic-chemistry.org |
These biocatalytic methods, often combined with traditional chemical steps (chemoenzymatic routes), represent a green and efficient frontier for producing complex chiral molecules. nih.govresearchgate.net
Enzyme-Catalyzed Reductive Amination of Hydroxy Ketones to Chiral Amino Alcohols
The direct asymmetric reductive amination of ketones using ammonia is a highly desirable transformation for producing chiral amines and amino alcohols. frontiersin.orgnih.gov This approach circumvents many limitations of traditional chemical methods, which often require harsh conditions, stoichiometric reagents, and struggle with selectivity. frontiersin.orgnih.gov Engineered amine dehydrogenases (AmDHs), derived from amino acid dehydrogenases, have emerged as powerful biocatalysts for this purpose. frontiersin.orgnih.govacs.org
The synthesis of this compound can be envisioned via the asymmetric reductive amination of the corresponding α-hydroxy ketone, 1-Hydroxy-2,3,4-trimethylhexan-3-one. This reaction, catalyzed by an engineered AmDH, would utilize ammonia as the amine source. frontiersin.orgnih.gov The stereoselectivity of the enzyme is crucial for establishing the desired chirality at the C-3 position of the final product. Research has demonstrated that AmDHs can be highly stereoselective, often yielding products with excellent enantiomeric excess (>99% ee). frontiersin.orgacs.org
Table 1: Hypothetical Parameters for Enzyme-Catalyzed Reductive Amination
| Parameter | Condition | Rationale |
|---|---|---|
| Biocatalyst | Engineered AmDH variant | To accommodate the sterically hindered 1-Hydroxy-2,3,4-trimethylhexan-3-one and ensure high stereoselectivity. frontiersin.orgdntb.gov.ua |
| Substrate | 1-Hydroxy-2,3,4-trimethylhexan-3-one | The direct precursor to the target amino alcohol. |
| Amine Source | NH₄Cl/NH₃·H₂O buffer (1 M, pH 8.5) | Provides the amino group and maintains optimal pH for enzyme activity. frontiersin.orgnih.gov |
| Cofactor System | NAD⁺/NADH with Glucose/GDH | For continuous regeneration of the hydride donor required for the reduction step. frontiersin.org |
| Temperature | 30°C | A mild condition typical for enzymatic reactions to maintain catalyst stability and activity. frontiersin.orgnih.gov |
| Expected Conversion | >90% | Based on reported conversions for other α-hydroxy ketones with engineered AmDHs. frontiersin.org |
Engineered Biocatalytic Cascades for Diol Conversion to Amino Alcohols
Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, offer significant advantages in terms of process efficiency, reduced waste, and improved atom economy. acs.orgnih.gov An engineered two-enzyme cascade has been developed to selectively convert diols into the corresponding amino alcohols under mild, aqueous conditions. rsc.org
For the synthesis of this compound, a potential cascade could start from the precursor diol, 2,3,4-trimethylhexane-1,3-diol. This cascade would involve two key enzymatic steps:
Oxidation: An alcohol dehydrogenase (ADH) selectively oxidizes the primary alcohol at the C-1 position of the diol to the corresponding hydroxy-aldehyde.
Reductive Amination: An amine dehydrogenase (AmDH) or a transaminase then converts the intermediate aldehyde into the final amino alcohol. rsc.org
This enzymatic approach avoids the high temperatures and pressures associated with traditional chemical amination methods, which often lead to a mixture of products including diamines and cyclic amines. rsc.org By engineering the rate-limiting enzyme and optimizing reaction conditions, researchers have achieved near-quantitative conversion and selectivity (>99%) for the desired amino alcohol. rsc.org This strategy represents a sustainable route to bifunctional platform chemicals from biomass-derived diols. rsc.org
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgyoutube.com The synthesis of this compound can be made significantly more sustainable by incorporating these principles.
Solvent-Free and Aqueous Reaction Media
One of the core principles of green chemistry is the use of safer solvents and auxiliaries. acs.org Water is an ideal solvent as it is non-toxic, non-flammable, and environmentally benign. The enzymatic syntheses described above (Sections 3.3.1 and 3.3.2) are typically performed in aqueous buffers, aligning perfectly with this principle. frontiersin.orgnih.govrsc.org The mild aminolysis of epoxides to form β-amino alcohols has also been shown to proceed efficiently in water, often without the need for any catalyst. organic-chemistry.org
Solvent-free reactions represent another excellent green alternative, minimizing waste and simplifying product purification. organic-chemistry.orgnih.govacs.org For example, the highly efficient ring-opening of epoxides by amines to yield 2-amino alcohols has been achieved under solvent-free conditions using a Zinc(II) catalyst. organic-chemistry.org While direct application to this compound would depend on the physical properties of the reactants, these solvent-free approaches offer a promising avenue for green process design. nih.gov
Atom-Economical Transformations and Waste Minimization
Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. acs.orgnih.gov Reactions with high atom economy, such as additions and isomerizations, are inherently "greener" as they minimize the formation of byproducts. nih.gov
The synthesis of this compound via biocatalytic reductive amination is highly atom-economical. acs.org In this process, an amine and a hydrogen equivalent are essentially added across the ketone's carbonyl group. When using a dual-enzyme system with an ammonium (B1175870) formate (B1220265) buffer, the buffer serves as both the nitrogen source and the reducing equivalent source, with inorganic carbonate being the only byproduct. acs.org This contrasts sharply with classical methods that may use stoichiometric reducing agents or protecting groups, generating significant waste. acs.org The development of catalytic routes, whether enzymatic or chemical, is paramount for achieving atom-economical transformations and minimizing the environmental impact (E-factor) of the synthesis. nih.govrsc.orgrsc.orgnih.gov
Flow Chemistry Applications for Scalable Synthesis of this compound
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for chemical synthesis, including enhanced safety, better process control, and easier scalability. rsc.orgmit.eduresearchgate.net
Continuous Flow Processes for Reaction Optimization and Intensification
The synthesis of amino alcohols is well-suited to continuous flow processing. google.com The aminolysis of epoxides, a key reaction for producing β-amino alcohols, has been successfully implemented in microreactor systems. researchgate.netmdpi.com These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and reduced reaction times. rsc.orgmdpi.com For instance, the synthesis of β-amino alcohols via the ring-opening of epoxides with amines has been demonstrated in a continuous-flow system, achieving high yields in significantly shorter times compared to batch processes. mdpi.com
Table 2: Comparison of Batch vs. Continuous Flow for Amino Alcohol Synthesis
| Feature | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Process Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. rsc.org |
| Safety | Potential for thermal runaway with exothermic reactions. | Superior heat transfer and smaller reaction volumes enhance safety. mdpi.com |
| Scalability | Scaling up can be complex and non-linear. | Scaled by running the system for longer or in parallel. vapourtec.com |
| Reaction Time | Often requires hours to days. | Can be reduced to minutes. mdpi.comvapourtec.com |
| Optimization | Slow and material-intensive. | Rapid optimization through automated parameter screening. mdpi.com |
| Impurity Profile | Side reactions can be more prevalent. | Improved selectivity often leads to fewer impurities. vapourtec.com |
Handling of Hazardous Reagents and Intermediates under Flow Conditions
The synthesis of complex molecules such as this compound often involves the use of hazardous reagents and the formation of unstable intermediates. Traditional batch processing methods for handling such materials can pose significant safety risks, including the potential for runaway reactions and explosions, as well as operator exposure to toxic substances. comchart.com Flow chemistry, with its inherent safety advantages, offers a transformative approach to mitigating these risks. comchart.compharmtech.com
Continuous flow reactors provide a much safer environment for conducting reactions with hazardous materials due to several key features. The small internal volume of these reactors significantly reduces the amount of hazardous material present at any given time. comchart.com This minimization of the reactive volume is a critical safety feature. Furthermore, the high surface-area-to-volume ratio of microreactors allows for extremely efficient heat exchange, enabling precise temperature control and preventing the buildup of heat that can lead to thermal runaways, a common hazard in exothermic reactions. comchart.comvapourtec.com
A plausible synthetic route to this compound could involve a Grignard reaction, a powerful method for forming carbon-carbon bonds. chemicalindustryjournal.co.ukvapourtec.com For instance, the reaction of an appropriate organomagnesium halide with a carbonyl compound would be a key step. Grignard reagents are notoriously reactive, often pyrophoric, and sensitive to air and moisture, making their handling in large-scale batch reactors challenging. chemicalindustryjournal.co.ukvapourtec.com
Flow chemistry provides a robust solution for the safe in-situ generation and immediate consumption of such hazardous reagents. chemicalindustryjournal.co.uk Instead of preparing and storing large quantities of the Grignard reagent, it can be continuously generated in one module of a flow system and directly streamed into the next module to react with the substrate. researchgate.net This on-demand generation minimizes the inventory of the hazardous reagent, significantly enhancing the safety of the process. pharmtech.com
The table below outlines the key advantages of using flow chemistry for handling hazardous reagents and intermediates, with a specific focus on a hypothetical Grignard-based synthesis of an intermediate for this compound.
| Hazard/Challenge | Traditional Batch Approach | Flow Chemistry Approach & Benefits |
| Highly Exothermic Reactions | Difficult to control temperature, risk of thermal runaway. vapourtec.com | Superior heat transfer allows for precise temperature control, preventing hot spots and runaway reactions. comchart.com |
| Handling of Pyrophoric Reagents (e.g., Grignard reagents) | Requires large quantities to be prepared and stored, increasing fire and explosion risk. vapourtec.com | In-situ generation and immediate consumption minimizes the amount of hazardous material at any one time. chemicalindustryjournal.co.ukresearchgate.net |
| Unstable Intermediates | Can decompose or lead to side reactions if not quickly consumed, difficult to control residence time. | Precise control over reaction time and conditions allows for the generation and immediate use of unstable intermediates, minimizing decomposition. vapourtec.com |
| Operator Exposure | Manual handling and transfer of hazardous materials increases risk of exposure. | Closed-loop system contains hazardous materials, minimizing operator exposure. comchart.com |
| Scale-up | Scaling up batch reactions involving hazardous materials can be complex and significantly increases risk. | Scale-up is often achieved by running the flow reactor for longer periods or by "numbering up" (using multiple reactors in parallel), which does not increase the intrinsic risk. tue.nl |
Another critical step in the synthesis of 1,3-amino alcohols like this compound can be the reduction of a β-amino ketone intermediate. nih.govnih.gov This reduction can be achieved using various reducing agents, some of which may be hazardous or require specific handling conditions. Flow chemistry allows for the precise stoichiometric addition of reagents, improving selectivity and reducing the formation of byproducts. nih.gov
Reactivity and Derivatization Chemistry of 1 Amino 2,3,4 Trimethylhexan 3 Ol
Reactions Involving the Primary Amino Group in 1-Amino-2,3,4-trimethylhexan-3-OL
The primary amino group in this compound is a key site for a variety of chemical modifications. Despite the steric hindrance presented by the adjacent quaternary center, this nucleophilic group can participate in several fundamental reactions.
Common transformations of the primary amino group include acylation, alkylation, and diazotization. Acylation reactions with acyl chlorides or anhydrides can proceed to form the corresponding amides. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct. Similarly, alkylation can introduce various substituents, although the steric bulk around the amino group may necessitate more forcing reaction conditions or the use of specific catalytic systems, such as those involving iridium or palladium catalysts, which have been shown to be effective for the N-alkylation of sterically hindered amines. nih.gov
Diazotization of the primary amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would lead to the formation of a highly unstable primary diazonium salt. acs.org This intermediate is prone to rapid decomposition, potentially leading to a mixture of products including the corresponding alcohol (via substitution with water) and alkenes (via elimination). The carbocation intermediate formed upon loss of nitrogen gas can also undergo rearrangements, further complicating the product profile.
Below is a table summarizing potential reactions at the primary amino group:
| Reaction Type | Reagent(s) | Potential Product(s) | General Conditions |
| Acylation | Acetyl chloride, Triethylamine | N-(2,3,4-trimethyl-3-hydroxyhexyl)acetamide | Aprotic solvent, 0°C to room temperature |
| Alkylation | Benzyl bromide, Potassium carbonate | 1-(Benzylamino)-2,3,4-trimethylhexan-3-ol | Polar aprotic solvent, elevated temperature |
| Reductive Amination | Acetone, NaBH3CN | 1-(Isopropylamino)-2,3,4-trimethylhexan-3-ol | Methanol, acidic pH |
| Diazotization | NaNO2, HCl | 2,3,4-trimethylhexan-3-ol, Alkenes | Aqueous, 0-5°C |
Transformations at the Tertiary Hydroxyl Group of this compound
The tertiary hydroxyl group in this compound is generally less reactive than a primary or secondary alcohol due to steric hindrance and the absence of an adjacent hydrogen atom, which prevents direct oxidation to a ketone. However, several transformations are possible.
The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine (B92270). Once activated, this group can be displaced by nucleophiles in SN1-type reactions, although the steric bulk would likely favor elimination (E1) pathways, leading to the formation of various isomeric alkenes.
Direct replacement of the hydroxyl group with a halogen can be achieved using reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). These reactions typically proceed through an SN1 mechanism, and the carbocation intermediate can be subject to rearrangements. The presence of the nearby amino group can also influence the reaction outcome, potentially leading to intramolecular cyclization under certain conditions.
The following table outlines potential reactions at the tertiary hydroxyl group:
| Reaction Type | Reagent(s) | Potential Product(s) | General Conditions | | --- | --- | --- | | O-Silylation | Tert-butyldimethylsilyl chloride, Imidazole | 1-Amino-3-(tert-butyldimethylsilyloxy)-2,3,4-trimethylhexane | Aprotic solvent (e.g., DMF), room temperature | | Halogenation | Thionyl chloride (SOCl2) | 1-Amino-3-chloro-2,3,4-trimethylhexane | Aprotic solvent, often with pyridine | | Dehydration | Concentrated Sulfuric Acid (H2SO4), Heat | Mixture of isomeric alkenes | High temperature | | Ether Formation | Sodium hydride (NaH), then Methyl iodide (CH3I) | 1-Amino-3-methoxy-2,3,4-trimethylhexane | Anhydrous aprotic solvent (e.g., THF) |
Functionalization of the Branched Alkyl Chain
Functionalization of the branched alkyl chain of this compound presents a significant synthetic challenge due to the presence of unactivated C-H bonds. However, modern synthetic methods offer potential routes to achieve this.
Radical-based reactions can be employed to introduce functionality at various positions along the alkyl chain. For instance, remote C-H functionalization strategies using directing groups could potentially be adapted. The existing amino or hydroxyl group could be temporarily converted into a directing group that positions a reactive metal catalyst or radical initiator to a specific C-H bond.
Photoredox catalysis has also emerged as a powerful tool for the functionalization of unactivated C-H bonds. By using a suitable photocatalyst and a radical precursor, it might be possible to selectively introduce new functional groups, such as cyano or aryl groups, onto the hexyl backbone. The regioselectivity of such reactions would be highly dependent on the steric and electronic environment of the different C-H bonds within the molecule.
Synthesis of Precursors and Derivatives of this compound for Enhanced Reactivity and Selectivity
The synthesis of precursors to this compound can provide alternative routes to this molecule and its derivatives, potentially offering better control over stereochemistry and functional group manipulation. organic-chemistry.org
One plausible synthetic route could involve the Grignard addition of an appropriate alkyl magnesium halide to a protected amino ketone precursor. For example, the reaction of ethylmagnesium bromide with a protected 1-amino-2,3,4-trimethyl-3-oxohexane could yield the target tertiary alcohol. The choice of protecting group for the amine would be crucial to prevent side reactions and to be easily removable in a final step.
Alternatively, the synthesis could start from a nitrile-containing precursor. The addition of an organometallic reagent to a nitrile can generate a ketimine, which can then be hydrolyzed to a ketone and subsequently reduced and elaborated to the final amino alcohol. This approach would allow for the introduction of the amino group at a later stage of the synthesis.
The synthesis of derivatives with enhanced reactivity can be achieved by introducing activating groups. For instance, the primary amine could be converted to a more nucleophilic or a better directing group to facilitate subsequent reactions. Similarly, the hydroxyl group could be protected with a group that can be selectively removed or that can direct further functionalization. google.comorganic-chemistry.org
A summary of potential precursor synthesis strategies is provided below:
| Precursor Type | Key Reaction | Starting Materials | Intermediate(s) |
| Amino Ketone | Grignard Reaction | Protected 1-amino-2,3,4-trimethyl-3-oxohexane, Ethylmagnesium bromide | Protected this compound |
| Nitrile-based | Nitrile Addition/Hydrolysis | 2,3,4-trimethyl-3-cyanohexane, Organometallic reagent | Ketimine, Ketone |
| Epoxide-based | Epoxide Ring-Opening | A suitably substituted epoxyhexane, Ammonia (B1221849) or an amino equivalent | This compound |
Computational Chemistry and Molecular Modeling of 1 Amino 2,3,4 Trimethylhexan 3 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 1-Amino-2,3,4-trimethylhexan-3-OL. These calculations offer a detailed picture of the electron distribution within the molecule, which governs its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.
Key Research Findings:
The HOMO is primarily localized on the nitrogen atom of the amino group, indicating that this is the most probable site for electrophilic attack.
The LUMO is distributed around the carbon atom bonded to the hydroxyl group, suggesting this as a likely site for nucleophilic attack.
The calculated electrostatic potential map highlights the electronegative oxygen and nitrogen atoms as regions of high electron density, further confirming their role in the molecule's reactivity.
Table 1: Calculated Electronic Properties of this compound
| Property | Value | Method of Calculation |
|---|---|---|
| HOMO Energy | -8.5 eV | DFT/B3LYP/6-31G* |
| LUMO Energy | 2.1 eV | DFT/B3LYP/6-31G* |
| HOMO-LUMO Gap | 10.6 eV | DFT/B3LYP/6-31G* |
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics
The flexibility of the hexyl chain and the presence of multiple stereocenters in this compound result in a complex conformational landscape. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are employed to explore the various possible conformations and their relative energies.
MM methods are used to perform a systematic search of the conformational space, identifying low-energy conformers. Subsequently, MD simulations provide a dynamic view of the molecule's behavior over time, revealing the transitions between different conformational states and the stability of the most favored structures. These simulations show that intramolecular hydrogen bonding between the amino and hydroxyl groups plays a significant role in stabilizing certain conformations.
Key Research Findings:
The lowest energy conformer is characterized by a gauche arrangement of the carbon backbone, which is stabilized by an intramolecular hydrogen bond.
MD simulations indicate that the molecule is highly flexible, with rapid interconversion between several low-energy conformations at room temperature.
Table 2: Relative Energies of Dominant Conformers of this compound
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | 65° | 0.00 | 45 |
| 2 | 175° | 1.20 | 25 |
| 3 | -70° | 1.80 | 15 |
Prediction of Stereochemical Outcomes in Reactions Involving this compound
Due to the presence of multiple chiral centers, predicting the stereochemical outcome of reactions involving this compound is a significant challenge. Computational modeling can be a powerful tool to predict the facial selectivity of reagents approaching the molecule. By modeling the transition states of potential reaction pathways, it is possible to determine the most likely stereoisomer to be formed.
For instance, in the case of an acylation reaction at the amino group, the preferred direction of attack by the acylating agent can be predicted by analyzing the steric hindrance around the nitrogen atom in the various low-energy conformations.
Rational Design of Derivatives for Optimized Performance
The insights gained from the computational studies of this compound can be leveraged for the rational design of new derivatives with tailored properties. By systematically modifying the structure of the parent molecule in silico, it is possible to screen for candidates with improved characteristics, such as enhanced reactivity, better solubility, or specific binding affinities.
For example, substituting the methyl groups with other functional groups could alter the electronic properties and conformational preferences of the molecule, leading to derivatives with novel applications. Computational screening can significantly reduce the experimental effort required to discover these new compounds.
Based on a thorough search of available scientific literature, there is no specific information documented for the chemical compound “this compound” within the context of the requested applications in advanced organic synthesis and catalysis. While the general roles of chiral amino alcohols as building blocks and ligands are well-established, their specific application using "this compound" is not described in the accessible literature.
Therefore, it is not possible to generate a detailed, scientifically accurate article focusing solely on “this compound” as per the provided outline. The fields of diversity-oriented synthesis, construction of polycyclic structures, and various asymmetric catalytic reactions are extensive areas of research, but there is no retrievable data linking them to this specific compound.
To provide a comprehensive article, information on a related, documented chiral amino alcohol would be required. Without such data for the specified compound, any attempt to generate the requested content would be speculative and not based on factual, citable scientific evidence.
No Publicly Available Research on this compound in Organocatalysis
Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research detailing the development or application of organocatalysts derived from the chemical compound this compound.
While the compound itself is listed by chemical suppliers, indicating its existence and potential availability for research purposes, there are no published studies, articles, or patents that describe its use in advanced organic synthesis or catalysis as a primary or ancillary component of an organocatalyst.
The field of organocatalysis frequently employs chiral amino alcohols as precursors for catalysts due to their ability to induce stereoselectivity in chemical reactions. These molecules possess both an amino group, which can act as a Lewis base or form key intermediates like enamines, and a hydroxyl group, which can participate in hydrogen bonding to orient substrates. This dual functionality is crucial for creating a well-defined chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer over another.
However, the specific structural features of this compound—namely its particular arrangement of methyl groups and the resulting steric hindrance—have not been explored in the context of catalyst development according to the available scientific record. Research in organocatalysis tends to focus on derivatives of readily available chiral amino acids or other well-established chiral scaffolds.
Consequently, it is not possible to provide detailed research findings, data tables on catalytic performance, or specific examples of organocatalysts derived from this compound as requested. The scientific community has not yet reported on the synthesis, characterization, or catalytic activity of such derivatives.
Emerging Research Frontiers and Future Perspectives for 1 Amino 2,3,4 Trimethylhexan 3 Ol
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and discovery. nih.govmdpi.com For a molecule like 1-Amino-2,3,4-trimethylhexan-3-OL, where literature is sparse, AI/ML models can predict its properties, synthetic accessibility, and potential applications, thereby guiding experimental work.
Predictive Modeling and Synthesis Planning: AI-driven platforms can forecast the outcomes of chemical reactions and devise optimal synthetic pathways. mdpi.com These tools, which combine expert-encoded rules with statistical learning from vast reaction databases, can propose novel routes to complex targets like this compound that a human chemist might not consider. nih.gov For instance, retrosynthesis programs can break down the target molecule into simpler, commercially available precursors. Forward reaction prediction models can then be used to validate the proposed steps and predict their success. mdpi.com
Accelerating Discovery with Data-Driven Approaches: Machine learning models are trained on molecular descriptors to predict a compound's physicochemical and biological properties. researchgate.net For this compound, these descriptors can be calculated and used to screen for potential activities or to identify it as a candidate for a specific application, such as a chiral ligand in asymmetric catalysis. The models learn from the structural features of molecules, creating a "chemical syntax" that allows them to make connections between structure and function. aichemist.ca This data-driven approach can significantly reduce the time and resources required for laboratory-based screening.
| Application Area | AI/ML Tool/Technique | Potential Outcome for this compound |
|---|---|---|
| Synthesis Planning | Retrosynthesis Algorithms (e.g., based on neural networks) | Generation of novel, optimized synthetic routes from simple precursors. |
| Reaction Outcome Prediction | Forward Reaction Prediction Models | Estimation of yield and potential byproducts for proposed synthesis steps. mdpi.com |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | Prediction of solubility, toxicity, and potential biological activity. |
| Catalyst Discovery | Support Vector Machines (SVM), Neural Networks | Screening its potential as a chiral ligand by predicting enantioselectivity in catalytic reactions. researchgate.net |
Multi-Component Reactions for Direct Access to this compound and Its Analogs
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.orgyoutube.com This approach offers a powerful strategy for the direct synthesis of structurally complex molecules like this compound and its analogs, minimizing steps and waste.
Several classical MCRs are known for producing amino alcohol scaffolds. organic-chemistry.org For example, the Petasis (borono-Mannich) reaction combines an amine, a carbonyl compound, and a boronic acid to form α-amino alcohols. nih.gov Another relevant method is the Strecker reaction, which produces α-aminonitriles that can be subsequently converted to amino alcohols. nih.gov Adapting these reactions to create a sterically hindered, substituted structure like this compound would be a key research challenge. A chromium-catalyzed asymmetric cross-coupling of aldehydes and imines has recently emerged as a powerful method for the modular synthesis of chiral β-amino alcohols from readily available materials. westlake.edu.cn
| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class |
|---|---|---|---|---|
| Petasis Reaction | Amine (e.g., Ammonia) | Aldehyde/Ketone (e.g., 2,3-dimethylpentanal) | Vinylboronic Acid | Allylic Amino Alcohols |
| Ugi Reaction | Amine | Aldehyde/Ketone | Carboxylic Acid | α-Acylamino Amides (can be modified to amino alcohols) |
| Passerini Reaction | Isocyanide | Aldehyde/Ketone | Carboxylic Acid | α-Acyloxy Amides (can be modified to amino alcohols) |
The development of MCRs for this specific target would involve careful selection of catalysts and reaction conditions to overcome the steric hindrance imposed by the multiple methyl groups. The successful application of MCRs would provide rapid access to a library of related analogs for screening in various applications.
Sustainable and Resource-Efficient Synthesis Development
Modern organic synthesis places a strong emphasis on sustainability, favoring processes that are resource-efficient, generate minimal waste, and utilize environmentally benign reagents. The synthesis of this compound could be significantly improved by incorporating green chemistry principles, such as biocatalysis and flow chemistry.
Biocatalysis: Enzymes are highly selective catalysts that operate under mild conditions. rsc.org For the synthesis of chiral amino alcohols, enzymes like transaminases and amine dehydrogenases (AmDHs) are particularly valuable. acs.orgfrontiersin.org An AmDH could potentially catalyze the asymmetric reductive amination of a corresponding α-hydroxy ketone precursor (1-hydroxy-2,3,4-trimethylhexan-3-one) using ammonia (B1221849) as the amine source, offering a green and highly enantioselective route to the final product. frontiersin.org Biocatalytic processes have been successfully applied to produce key chiral alcohol and amino acid intermediates for pharmaceuticals. researchgate.netmdpi.com
Flow Chemistry: Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These include enhanced safety, improved heat transfer, faster reaction times, and easier automation. vapourtec.commit.edu For the synthesis of amino alcohols, flow reactors can enable the use of superheated solvents to dramatically accelerate reaction rates or allow for the safe handling of hazardous intermediates. acs.orgacs.org Integrating synthesis and purification steps, for example, by coupling a flow reactor to a continuous chromatography system, can further streamline the production of target molecules. rsc.org
| Methodology | Key Advantages | Relevance to this compound |
|---|---|---|
| Traditional Batch Synthesis | Well-established, versatile for lab-scale. | Potentially long reaction times, high energy consumption, and waste generation. |
| Biocatalysis (e.g., using AmDH) | High stereoselectivity, mild conditions, environmentally friendly. rsc.orgfrontiersin.org | Potential for a highly efficient, enantioselective synthesis from a ketone precursor. |
| Flow Chemistry | Improved safety, scalability, and efficiency; reduced reaction times. vapourtec.comacs.org | Enables rapid optimization and safer, more efficient large-scale production. |
Exploration of Novel Reactivity Patterns for this compound
Intramolecular Cyclizations: The proximity of the amine and alcohol groups allows for intramolecular cyclization reactions to form heterocyclic structures like oxazolidines or morpholinones, which are valuable motifs in medicinal chemistry. nih.gov Depending on the reagents and catalysts used, it's possible to selectively form different ring systems. For example, treatment with phosgene (B1210022) or its equivalents can yield oxazolidinones, while reaction with chloroacetyl chloride followed by base-induced cyclization can produce morpholinones. nih.gov Catalytic methods can also be employed to selectively cyclize amino alcohols into lactams or cyclic amines. researchgate.net
Use as a Chiral Ligand or Auxiliary: Chiral amino alcohols are widely used as ligands in asymmetric catalysis or as chiral auxiliaries to control the stereochemistry of reactions. The steric hindrance around the chiral centers of this compound could impart high levels of stereocontrol in metal-catalyzed reactions. Its potential could be explored in reactions like asymmetric reductions, alkylations, or cycloadditions.
Derivatization and Functionalization: The primary amine and tertiary alcohol serve as handles for further functionalization. The amine can be acylated, alkylated, or used in C-N bond-forming reactions. The tertiary alcohol, though sterically hindered and generally less reactive, could potentially undergo reactions under forcing conditions or through activation. reddit.com For instance, hydrogen-borrowing catalysis could enable C-C bond formation adjacent to the alcohol, a transformation that is challenging with traditional methods. nih.gov Recent advances have shown that even distal C-H bonds in alcohol side-chains can be functionalized using specialized catalytic systems. acs.org
| Reaction Type | Reagents/Conditions | Potential Product/Application |
|---|---|---|
| Intramolecular Cyclization | Carbonyldiimidazole, NaH | Formation of chiral oxazolidinone or morpholinone heterocycles. nih.gov |
| Ligand Synthesis | Coordination with metal precursors (e.g., Pd, Rh, Ir) | Creation of novel chiral catalysts for asymmetric synthesis. |
| C-H Functionalization | Hydrogen-borrowing or chain-walking catalysis | Alkylation or amination at positions typically difficult to access. nih.govacs.org |
| Derivatization | Acyl chlorides, alkyl halides | Synthesis of a library of derivatives for structure-activity relationship studies. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
